(R)-2-(1-Aminopropyl)phenol
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Overview
Description
®-2-(1-Aminopropyl)phenol is a chiral compound with a phenolic structure and an amine group attached to a propyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(1-Aminopropyl)phenol typically involves the reduction of the corresponding nitro compound or the reductive amination of the corresponding ketone. One common method is the catalytic hydrogenation of 2-(1-nitropropyl)phenol using a palladium catalyst under hydrogen gas. Another approach is the reductive amination of 2-hydroxyacetophenone with ammonia or an amine source in the presence of a reducing agent like sodium borohydride.
Industrial Production Methods
Industrial production of ®-2-(1-Aminopropyl)phenol often employs continuous flow reactors to ensure efficient and scalable synthesis. The use of chiral catalysts or chiral auxiliaries can enhance the enantioselectivity of the reaction, producing the desired ®-enantiomer with high purity.
Chemical Reactions Analysis
Types of Reactions
®-2-(1-Aminopropyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The nitro group in precursor compounds can be reduced to form the amine.
Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalytic hydrogenation with palladium on carbon or sodium borohydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Quinones or phenolic derivatives.
Reduction: Amines from nitro compounds.
Substitution: Ethers or esters from phenolic hydroxyl group reactions.
Scientific Research Applications
®-2-(1-Aminopropyl)phenol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a precursor for biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of polymers and advanced materials due to its functional groups.
Mechanism of Action
The mechanism of action of ®-2-(1-Aminopropyl)phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The phenolic hydroxyl group can form hydrogen bonds, while the amine group can participate in ionic interactions. These interactions can modulate the activity of biological pathways, leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
(S)-2-(1-Aminopropyl)phenol: The enantiomer of ®-2-(1-Aminopropyl)phenol with similar chemical properties but different biological activity.
2-(1-Aminopropyl)phenol: The racemic mixture containing both ®- and (S)-enantiomers.
3-(1-Aminopropyl)phenol: A positional isomer with the amine group attached to a different carbon on the phenol ring.
Uniqueness
®-2-(1-Aminopropyl)phenol is unique due to its specific chiral configuration, which can result in distinct biological activities compared to its enantiomer or racemic mixture. Its specific placement of functional groups also allows for unique reactivity and applications in various fields.
Properties
Molecular Formula |
C9H13NO |
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Molecular Weight |
151.21 g/mol |
IUPAC Name |
2-[(1R)-1-aminopropyl]phenol |
InChI |
InChI=1S/C9H13NO/c1-2-8(10)7-5-3-4-6-9(7)11/h3-6,8,11H,2,10H2,1H3/t8-/m1/s1 |
InChI Key |
SJYRIEHMQRIBEN-MRVPVSSYSA-N |
Isomeric SMILES |
CC[C@H](C1=CC=CC=C1O)N |
Canonical SMILES |
CCC(C1=CC=CC=C1O)N |
Origin of Product |
United States |
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